molecular formula C21H27BN2O4 B1464993 1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874298-21-2

1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1464993
CAS No.: 874298-21-2
M. Wt: 382.3 g/mol
InChI Key: OKFBGKHVFVDLEJ-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound with the CAS Number: 874298-21-2 . It has a molecular weight of 382.27 and a linear formula of C21H27BN2O4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C21H27BN2O4 . It contains a methoxybenzyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • Boron-Containing Derivatives Synthesis : This compound has been utilized in the synthesis of boron-containing derivatives, such as 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2H)-one. These derivatives show potential as HGF-mimetic agents, indicating their importance in medicinal chemistry (Das, Tang, & Sanyal, 2011).

  • Stable Isotope Synthesis for Pharmacokinetics : The compound has been used in synthesizing stable deuterium-labeled derivatives for use as internal standards in pharmacokinetic studies, highlighting its relevance in drug development and analysis (Liang, Wang, Yan, & Wang, 2020).

  • Crystal Structure and DFT Studies : Research into the crystal structure and density functional theory (DFT) calculations of related compounds provides insights into their molecular structures and physicochemical properties, which are crucial for understanding their behavior in various applications (Huang et al., 2021).

Biomedical Research

  • HIV-Protease Inhibitors : In the context of HIV research, derivatives of this compound have been investigated for their potential as HIV-protease inhibitors, illustrating its significance in antiviral therapy (Scholz, Hecht, Schmidt, & Billich, 1999).

  • Cancer Research and Antiproliferative Effects : Various analogs of this compound have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, underscoring its potential in cancer therapy (Kim et al., 2011).

  • Glycogen Synthase Kinase 3β Inhibitor : This compound has been studied as a glycogen synthase kinase 3β (GSK-3β) inhibitor, which is relevant in research related to neurodegenerative disorders and other diseases (Vasdev et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-8-10-17(11-9-16)24-19(25)23-14-15-6-12-18(26-5)13-7-15/h6-13H,14H2,1-5H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFBGKHVFVDLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657071
Record name N-[(4-Methoxyphenyl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874298-21-2
Record name N-[(4-Methoxyphenyl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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